ent-阿提三醇-3β,16α,17

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis efforts for related compounds have been documented, providing insights into methodologies that could be applicable to ent-Atisane-3beta,16alpha,17-triol. For instance, the synthesis of (25R)-5alpha-cholesta-3beta,16alpha,26-triol from diosgenin demonstrates the feasibility of obtaining complex steroidal structures through multi-step synthetic processes, involving hydroxylation and inversion of hydroxyl positions (Williams et al., 2004). Similarly, the creation of 16beta-hydroxy-5alpha-cholestane-3,6-dione , a cytotoxic marine oxysterol, highlights the synthesis of hydroxylated steroidal compounds from readily available precursors like diosgenin (Denancé, Guyot, & Samadi, 2006).

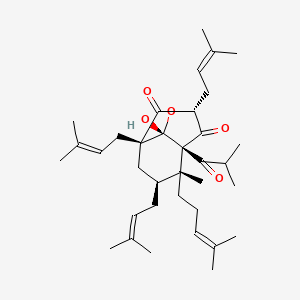

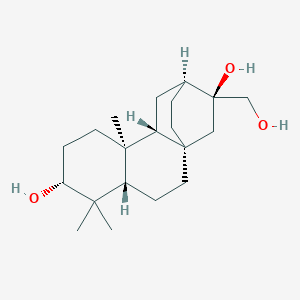

Molecular Structure Analysis

The molecular structure of compounds similar to ent-Atisane-3beta,16alpha,17-triol has been analyzed through various methods, including NMR and X-ray crystallography, to understand their three-dimensional conformation and stereochemistry. The work on 5alpha-Androst-16-ene-3beta,5alpha-diol and its derivatives showcases the complexity and variety of steroidal frameworks that can be synthesized and analyzed for their structural properties (Marson et al., 2003).

Chemical Reactions and Properties

The chemical behavior of similar compounds under various conditions can shed light on the reactivity of ent-Atisane-3beta,16alpha,17-triol. For example, the biotransformation of 7alpha-hydroxy- and 7-oxo-ent-atis-16-ene derivatives by the fungus Gibberella fujikuroi illustrates how microbial transformation can be utilized to modify steroidal structures, potentially leading to the hydroxylation at specific positions and the introduction of additional functional groups (Fraga et al., 2010).

科学研究应用

细胞毒活性

- ent-阿提三醇-3β,16α,17 已被研究其细胞毒活性。它与其他二萜类一起从大戟属植物的根中分离出来。这些化合物的细胞毒活性针对 ANA-1、B16 和 Jurkat 肿瘤细胞进行了评估,突出了 this compound 在癌症研究中的潜力 (Shi 等,2005)。

化学成分和抗真菌特性

- This compound 被鉴定为从无毛木的果皮中分离出的化学成分的一部分。该研究还注意到痕量的紫杉醇的存在,它们表现出显着的抗真菌特性 (Du 等,2004)。

愈伤组织培养研究

- 该化合物还从无毛木的愈伤组织培养物中分离出来。该研究旨在了解愈伤组织培养物中紫杉醇的产生,并发现这些培养物在给定条件下无法产生紫杉醇,这表明植物组织中化合物产生的特异性 (Du 等,2005)。

防污活性

- This compound 也被研究其防污活性。一种新的阿提三醇类二萜,其与 this compound 共享类似的结构框架,对假单胞菌表现出显着的防污活性,展示了 this compound 在海洋生物污损预防中的潜力 (Wang 等,2009)。

作用机制

Target of Action

It is often referred to as a signaling inhibitor , suggesting that it may interact with specific signaling pathways in cells.

Mode of Action

It is known to be a natural control product

Biochemical Pathways

As a class, ent-Atisane diterpenoids are known for their diverse structures and valuable bioactivities

Pharmacokinetics

It’s suggested that it may have better solubility at lower concentrations , which could potentially impact its bioavailability.

属性

IUPAC Name |

(1S,4S,6R,9S,10R,12S,13S)-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18+,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZCTUDLVVCKCA-LDEAWATRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CCC(CC3C2(CCC1O)C)C(C4)(CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H](C([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@](C4)(CO)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the cytotoxic activity of ent-Atisane-3β,16α,17-triol?

A1: While ent-Atisane-3β,16α,17-triol itself was not tested for cytotoxic activity in the study by Zhang et al. [], other diterpenoids isolated from Euphorbia ebracteolata showed promising results. Notably, jolkinolide B exhibited moderate cytotoxicity against ANA-1, B16, and Jurkat tumor cell lines []. Further research is needed to determine if ent-Atisane-3β,16α,17-triol possesses similar or even greater cytotoxic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。